3,5-Diethyl-1,2-oxazol-4-amine
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Overview
Description
3,5-Diethylisoxazol-4-amine is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity . The reaction conditions usually involve mild bases like sodium bicarbonate at ambient temperatures .
Industrial Production Methods: Industrial production of 3,5-Diethylisoxazol-4-amine may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring consistent product quality and yield. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethylisoxazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce a variety of substituted isoxazoles .
Scientific Research Applications
3,5-Diethylisoxazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Diethylisoxazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
3,5-Dimethylisoxazol-4-amine: Similar in structure but with methyl groups instead of ethyl groups.
3,5-Diphenylisoxazol-4-amine: Contains phenyl groups, offering different chemical properties and applications.
Uniqueness: 3,5-Diethylisoxazol-4-amine is unique due to its specific ethyl substitutions, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Properties
CAS No. |
87675-35-2 |
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Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3,5-diethyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C7H12N2O/c1-3-5-7(8)6(4-2)10-9-5/h3-4,8H2,1-2H3 |
InChI Key |
VRGDRFRWHASLDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NO1)CC)N |
Origin of Product |
United States |
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